

Cispentacin: A Technical Guide to its Discovery, History, and Mechanism of Action

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Compound of Interest

cis-2-Amino-1-

Compound Name: cyclopentanecarboxylic acid
hydrochloride

Cat. No.: B029794

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Introduction

Cispentacin is a naturally occurring, non-proteinogenic β -amino acid that has garnered significant attention in the field of antifungal drug discovery.^[1] First identified in the late 1980s, its unique chemical structure and potent *in vivo* efficacy against opportunistic fungal pathogens, despite modest *in vitro* activity, set it apart from conventional antifungal agents.^{[1][2]} This technical guide provides a comprehensive overview of the discovery, isolation, biological properties, and mechanism of action of cispentacin, intended for researchers, scientists, and professionals in drug development.

Discovery and Isolation

Cispentacin was first isolated from the culture broth of the bacterium *Bacillus cereus* strain L450-B2.^{[2][3]} It is a water-soluble, amphoteric compound, chemically identified as $(-)$ -(1R,2S)-2-aminocyclopentane-1-carboxylic acid.^{[2][4]} The discovery was a result of screening programs aimed at identifying novel antifungal agents.^[3]

Physicochemical Properties of Cispentacin

The fundamental physicochemical properties of cispentacin were determined through spectroscopic analysis and chemical synthesis during its initial characterization.^[5]

Property	Value	Reference
Appearance	Colorless powder	[5]
Molecular Formula	C ₆ H ₁₁ NO ₂	[5]
Molecular Weight	129.16 g/mol	[5]
Stereochemistry	(1R, 2S)-cis	[5]
Optical Rotation	$[\alpha]D^{25} = -13.8^\circ$ (c=1.0, H ₂ O)	[5]
Solubility	Water-soluble	[2] [5]
Chemical Nature	Amphoteric	[2] [5]

Experimental Protocol: Fermentation of *Bacillus cereus* L450-B2

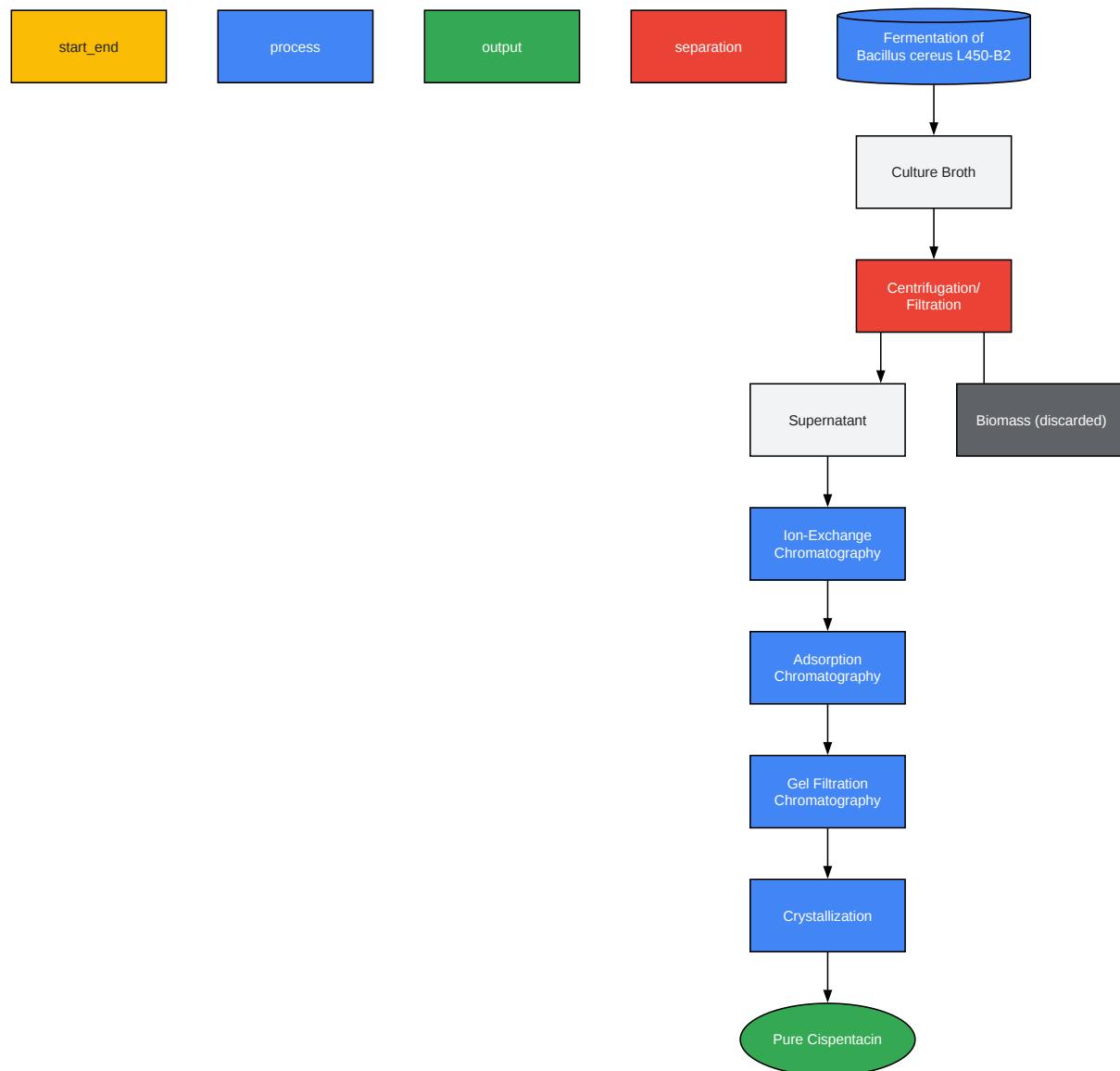
The production of cispentacin involves the cultivation of *Bacillus cereus* L450-B2 in a suitable fermentation medium.[\[3\]](#)

- Microorganism: *Bacillus cereus* strain L450-B2.[\[3\]](#)
- Culture Medium: A standard broth medium suitable for *Bacillus* species, containing a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.[\[3\]](#)
- Fermentation Conditions: The culture is maintained under aerobic conditions with agitation at a controlled temperature (e.g., 32°C) for a duration sufficient for cispentacin production, typically spanning several hours to days.[\[3\]](#)
- Monitoring: Production of the antifungal agent in the culture broth is monitored using a bioassay against a susceptible fungal strain, such as *Candida albicans*.[\[3\]](#)

Experimental Protocol: Isolation and Purification of Cispentacin

The recovery of cispentacin from the fermentation broth is a multi-step process designed to isolate the water-soluble, amphoteric compound.[3][5]

- Harvest and Clarification: The culture broth is harvested, and bacterial cells are removed by centrifugation or filtration to obtain a clear supernatant.[5]
- Ion-Exchange Chromatography: The supernatant is passed through a cation-exchange resin (e.g., Dowex 50W). Due to its amphoteric nature, cispentacin binds to the resin.[3][5]
- Elution: The resin is washed to remove unbound impurities. Cispentacin is subsequently eluted using a basic solution, such as aqueous ammonia.[5]
- Adsorption Chromatography: Further purification is achieved using adsorption resins, which separate molecules based on polarity.[3]
- Gel Filtration Chromatography: This step separates molecules by size and is used to remove remaining impurities of different molecular weights.[3]
- Crystallization: The final step involves the crystallization of the purified cispentacin.[1]

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A flowchart illustrating the isolation and purification workflow for cisplatin.

Biological Activity

A notable characteristic of cispentacin is its discrepancy between in vitro and in vivo activity. It exhibits weak activity in standard agar dilution tests but shows significant potency in specific liquid media and, most importantly, in animal models of fungal infections.[2][6]

In Vitro Antifungal Activity

The in vitro activity of cispentacin against *Candida albicans* is highly dependent on the testing methodology.[6][7]

Organism	Method	Medium	IC ₅₀ (µg/mL)	IC ₁₀₀ (µg/mL)	Reference
<i>Candida albicans</i>	Turbidimetric	Yeast			
		Nitrogen Base	6.3 - 12.5	6.3 - 50	[6]
		Glucose			
Various Yeasts & Molds	Agar Dilution	KNOPP's, YGP, Sabouraud	No significant activity	-	

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Turbidimetric Method)

- Fungal Strains: Clinical isolates of *Candida albicans* and other yeast species.[6]
- Medium: Yeast Nitrogen Base (YNB) glucose medium.[6]
- Inoculum Preparation: Fungal cultures are grown and then diluted to a standardized concentration.[3]
- Assay: The standardized fungal inoculum is added to microtiter plates containing serial dilutions of cispentacin.[3]
- Incubation: Plates are incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[3]

- Endpoint Determination: Fungal growth is measured by reading the optical density (turbidity) at a specific wavelength. The IC₅₀ is calculated as the concentration of cispentacin that inhibits 50% of fungal growth compared to a drug-free control.[6]

In Vivo Efficacy

Cispentacin has demonstrated excellent therapeutic efficacy in murine models of systemic fungal infections.[6]

Infection Model	Administration Route	PD ₅₀ (mg/kg)	Reference
Systemic Candida albicans	Intravenous (iv)	10	[6]
Systemic Candida albicans	Oral (po)	30	[6]
Systemic Cryptococcus neoformans	Not specified	Effective	[6]
Lung Candida albicans	Not specified	Effective	[6]
Vaginal Candida albicans	Not specified	Effective	[6]

Experimental Protocol: In Vivo Efficacy in a Murine Systemic Candidiasis Model

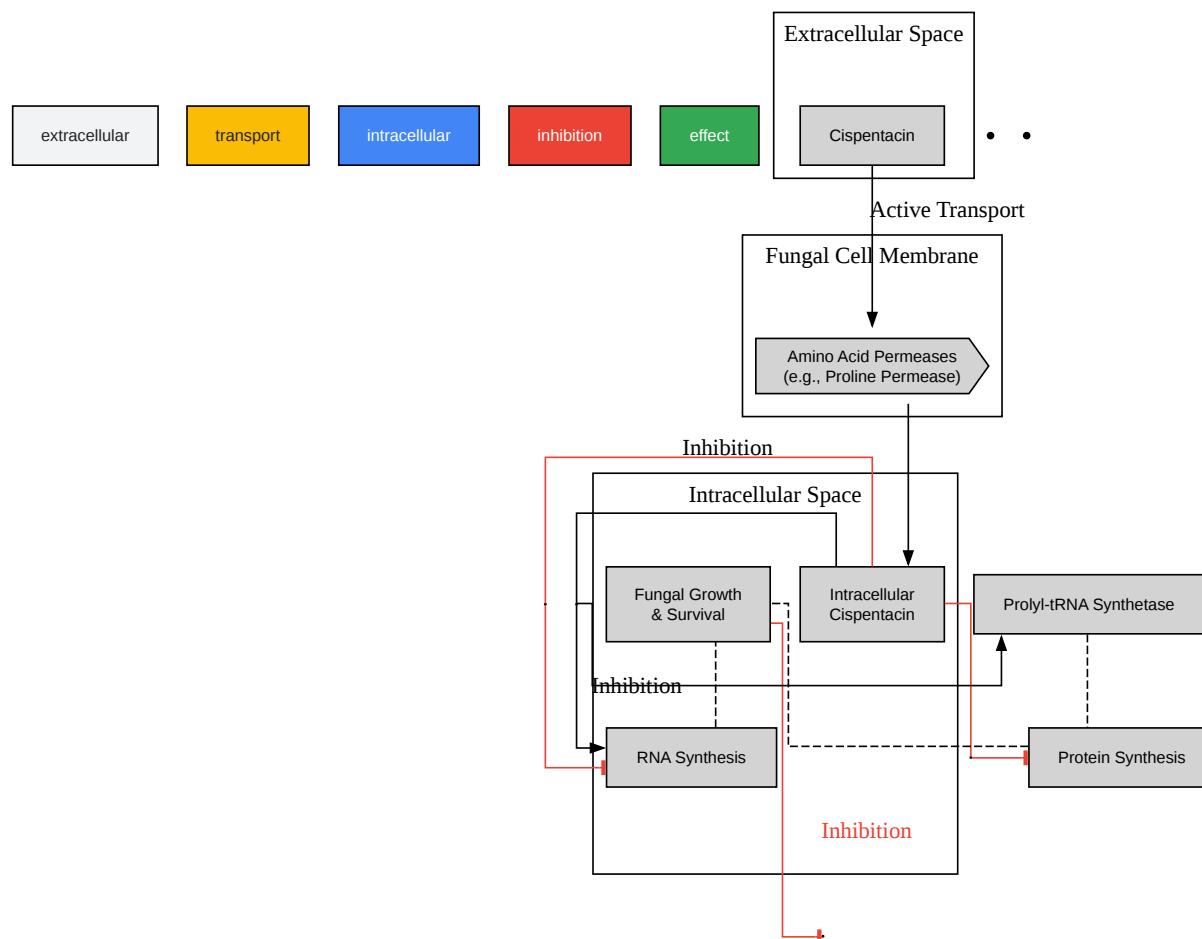
- Animal Model: Immunocompetent or immunocompromised mice (e.g., ICR strain).[6]
- Infection: Mice are infected intravenously with a lethal dose of *Candida albicans*.[2]
- Treatment: Cispentacin is administered to groups of infected mice at various doses via different routes (e.g., intravenous, oral).[6]

- Endpoint: The primary endpoint is the survival of the mice over a specified period (e.g., 14-21 days). The 50% protective dose (PD_{50}) is then calculated.[3]
- Fungal Burden (Optional): In some studies, the fungal load in target organs (e.g., kidneys) is determined to assess the drug's ability to clear the infection.[3]

Mechanism of Action

The mechanism of action of cispentacin involves several key steps, beginning with its transport into the fungal cell and culminating in the disruption of essential biosynthetic pathways.[3][8]

- Active Transport: Cispentacin is actively transported into *Candida albicans* cells. This process is dependent on the proton motive force and is mediated by amino acid permeases, including a specific and inducible proline permease.[8] The apparent K_m and V_{max} for drug uptake under induced conditions were found to be 0.4 mM and 7 nmol/ μ L/min, respectively. [8] L-proline competitively inhibits cispentacin uptake with an apparent K_i of 75 μ M.[8]
- Inhibition of Macromolecule Synthesis: Once inside the cell, cispentacin inhibits the *in vivo* incorporation of radiolabeled precursors into both protein ($[^{14}C]$ lysine) and RNA ($[^{3}H]$ adenine).[3][8]
- Targeting Aminoacyl-tRNA Synthetases: A primary intracellular target is prolyl-tRNA synthetase.[3][8] Cispentacin inhibits the *in vitro* charging of proline to its corresponding transfer RNA.[8] By interfering with this crucial enzyme, cispentacin disrupts protein synthesis, leading to a fungistatic and ultimately fungicidal effect.[3]



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Proposed mechanism of action for cispentacin in fungal cells.

Biosynthesis

Recent studies have elucidated the biosynthetic pathway of cispentacin, revealing the involvement of a type II polyketide synthase (PKS) machinery.^[9] This is unusual, as type II PKSs typically synthesize polycyclic aromatic compounds.^{[9][10]} The research demonstrated that a heterodimer of type II PKS-like enzymes (AmcF-AmcG) catalyzes a single C₂ elongation and subsequent cyclization to form the key five-membered ring intermediate.^[9] This discovery expands the known catalytic capabilities of type II PKS systems and opens new avenues for biosynthetic engineering of novel compounds.^[9]

Conclusion

The discovery of cispentacin from *Bacillus cereus* marked a significant finding in the search for new antifungal therapies.^[3] Its unique profile, characterized by potent *in vivo* activity despite weak *in vitro* results, underscores the importance of comprehensive evaluation in drug discovery.^[2] The elucidation of its mechanism of action, involving active transport into fungal cells and the inhibition of prolyl-tRNA synthetase, provides a clear basis for its antifungal effect.^[3] Furthermore, recent insights into its unusual biosynthesis via a type II PKS-like system highlight the diverse capabilities of natural product biosynthetic pathways.^[9] Cispentacin remains a valuable lead compound, and the foundational research detailed in this guide continues to inform the development of novel and effective antifungal agents.

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